molecular formula C9H13N3O3S B1453376 Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid CAS No. 1158639-96-3

Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid

Cat. No. B1453376
M. Wt: 243.29 g/mol
InChI Key: DCVXDGUTJDOPEU-UHFFFAOYSA-N
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Description

The compound “Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the thiadiazole ring and various functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Thiadiazoles can undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles, and can act as ligands in coordination chemistry . The specific reactions that “Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid” might undergo would depend on the specific conditions and reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiadiazoles are generally stable compounds. The presence of the acetic acid group suggests that this compound might be acidic .

Scientific Research Applications

Heterocyclic Chemistry and Pharmacological Applications

Biological Activity of Heterocyclic Systems

Research on 1,3,4-thiadiazole and 1,3,4-oxadiazole heterocycles demonstrates their significant pharmacological potential, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities. These compounds serve as important scaffolds in medicinal chemistry due to their versatility and bioisosteric properties, which enhance pharmacological activity by facilitating hydrogen bonding interactions with various enzymes and receptors (Lelyukh, 2019).

Synthesis and Pharmacology of Oxadiazole Derivatives

Recent studies have focused on the synthesis and pharmacological evaluation of oxadiazole derivatives, highlighting their antibacterial, anti-inflammatory, antifungal, and anticancer activities. This underscores the role of oxadiazole as a biologically active unit in developing compounds with favorable chemical and pharmacokinetic properties (Wang et al., 2022).

Regulatory Mechanisms and Environmental Interactions

Directed Regulation of Enzyme Complexes

The study of phosphonate and phosphinate analogs of 2-oxo acids in modulating metabolic pathways through inhibition of 2-oxo acid dehydrogenase complexes highlights the potential of synthetic analogs in medicinal chemistry for correcting metabolic pathologies and enhancing stress resistance in biological systems (Artiukhov et al., 2016).

Therapeutic Potential and Drug Development

Therapeutic Worth of 1,3,4-Oxadiazole Compounds

1,3,4-Oxadiazole derivatives exhibit a range of bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects. These findings support the continuous development of 1,3,4-oxadiazole-based derivatives as potential therapeutic agents, providing a foundation for rational drug design (Verma et al., 2019).

Future Directions

The study of thiadiazole derivatives is a active area of research due to their wide range of biological activities. Future research on “Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid” could include synthesis and characterization studies, investigation of its chemical reactivity, and biological studies to determine its potential activities .

properties

IUPAC Name

2-oxo-2-[(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-3-4-5(2)7-11-12-9(16-7)10-6(13)8(14)15/h5H,3-4H2,1-2H3,(H,14,15)(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVXDGUTJDOPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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